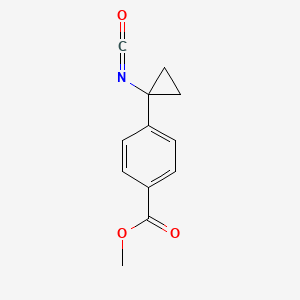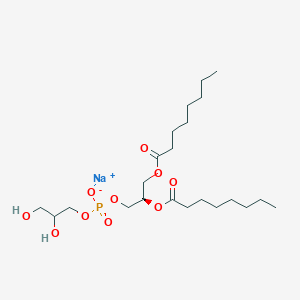
Methyl 4-(1-isocyanatocyclopropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-isocyanatocyclopropyl)benzoate is an organic compound that features a benzoic acid core with a 1-isocyanatocyclopropyl group attached to the fourth position and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-isocyanatocyclopropyl)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and cyclopropylamine.
Formation of Isocyanate: Cyclopropylamine is treated with phosgene to form cyclopropyl isocyanate.
Esterification: Benzoic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl benzoate.
Coupling Reaction: The methyl benzoate is then reacted with cyclopropyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high-quality output.
Types of Reactions:
Substitution Reactions: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates and ureas.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products:
Ureas and Carbamates: Formed from nucleophilic substitution and addition reactions.
Carboxylic Acid and Methanol: Formed from hydrolysis of the ester group.
科学的研究の応用
Methyl 4-(1-isocyanatocyclopropyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of benzoic acid, 4-(1-isocyanatocyclopropyl)-, methyl ester involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other macromolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme inhibition or protein labeling studies.
類似化合物との比較
Benzoic Acid, 4-Isocyanato-, Methyl Ester: Similar structure but lacks the cyclopropyl group.
Cyclopropyl Isocyanate: Contains the cyclopropyl isocyanate group but lacks the benzoic acid core.
Methyl Benzoate: Contains the benzoic acid core and methyl ester group but lacks the isocyanate functionality.
Uniqueness: Methyl 4-(1-isocyanatocyclopropyl)benzoate is unique due to the presence of both the isocyanate and cyclopropyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
特性
IUPAC Name |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11(15)9-2-4-10(5-3-9)12(6-7-12)13-8-14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHIMCYSVRCTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1502542.png)



![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate](/img/structure/B1502552.png)

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1502554.png)
![Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate](/img/structure/B1502557.png)


![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate](/img/structure/B1502564.png)


![tert-Butyl 1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B1502567.png)
